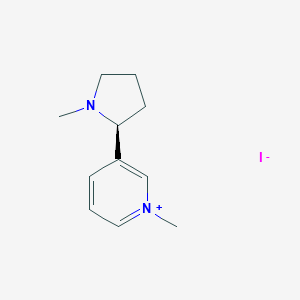

(S)-1-Methylnicotinium Iodide

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2.HI/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAGPCQOMOCCFX-MERQFXBCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=C[N+](=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944031 | |

| Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21446-46-8 | |

| Record name | Pyridinium, 1-methyl-3-[(2S)-1-methyl-2-pyrrolidinyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21446-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of S 1 Methylnicotinium Iodide

Alkylation Strategies for (S)-1-Methylnicotinium Iodide Synthesis

The primary method for synthesizing this compound involves the direct alkylation of nicotine (B1678760). This process, however, is not straightforward due to the presence of two distinct nucleophilic nitrogen atoms in the nicotine molecule: one in the pyridine (B92270) ring and one in the pyrrolidine (B122466) ring.

The synthesis of this compound can be achieved by the N-methylation of (S)-nornicotine using methyl iodide. nih.gov A common laboratory and industrial approach involves the reaction of nicotine with an alkylating agent like iodomethane (B122720) (methyl iodide). clockss.org When (S)-nicotine is treated with iodomethane, a Menschutkin reaction occurs, leading to the formation of quaternary nicotinium salts. clockss.org

The reaction with iodomethane, however, produces a mixture of two isomeric monomethylated products: N-methylnicotinium iodide (where the pyridine nitrogen is alkylated) and N'-methylnicotinium iodide (where the pyrrolidine nitrogen is alkylated). clockss.orgresearchgate.net Studies using NMR analysis on the reaction of nicotine with less than one equivalent of iodomethane in solvents like methanol (B129727) or acetonitrile (B52724) have shown that the product is a mixture of these two isomers, not a single product as earlier literature suggested. clockss.orgresearchgate.net The synthesis of various nicotine analogues, including conformationally restricted versions, often involves methylation as a key step to introduce the N-methyl group found in nicotine itself. mdpi.com For instance, the synthesis of a spiro-annulated nicotine analogue was achieved via N-methylation using formaldehyde (B43269) and NaBH₃CN. mdpi.com

The alkylation of nicotine is a classic example of a reaction governed by kinetic control. The two nitrogen atoms in nicotine—the sp²-hybridized nitrogen in the pyridine ring and the sp³-hybridized nitrogen in the N-methylpyrrolidine ring—exhibit different nucleophilicities. ucc.ie The pyridine nitrogen is the site of both thermodynamically and kinetically controlled attack. ucc.ieucc.ie

Experimental studies have determined that the reaction of nicotine with one equivalent of iodomethane in either methanol or acetonitrile results in approximately a 2.5:1 mixture of N'-methylnicotinium iodide and N-methylnicotinium iodide, respectively. researchgate.net This product ratio reflects that the reaction is under kinetic control, and the products are formed irreversibly under the reaction conditions. researchgate.net Quantum chemical calculations support these findings, showing that the introduction of the pyrid-3-yl group at the 2-position of N-methylpyrrolidine significantly reduces the Lewis basicity of the pyrrolidine nitrogen. ucc.ieucc.ie Competitive alkylation experiments further demonstrate that alkylation on the pyrrolidine nitrogen of nicotine is decelerated compared to simpler analogues. researchgate.net

Table 1: Product Distribution in the Methylation of Nicotine with Iodomethane researchgate.net

| Product | Ratio |

|---|---|

| N'-methylnicotinium iodide | ~2.5 |

| N-methylnicotinium iodide | 1 |

Ratio reflects kinetic control of the reaction.

Methylation of Nicotine and Analogs

Preparation of Chiral Nicotinium Salts

The preparation of enantiomerically pure nicotinium salts, such as this compound, is crucial for applications where stereochemistry is important. This is typically achieved either by starting with an enantiopure precursor or by resolving a racemic mixture.

One common strategy is the chiral resolution of racemic mixtures. wikipedia.org For example, (R,S)-nicotine can be resolved by treating it with an enantiopure chiral acid, such as dibenzoyl-d-tartaric acid. google.com This reaction forms a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. google.commdpi.com After separation, the desired (S)-nicotine diastereomeric salt is treated with a base to liberate the free (S)-nicotine, which can then be methylated to form this compound. mdpi.com The choice of solvent is critical for successful resolution. google.com

Another effective approach is to synthesize the target molecule from a "chiral pool" starting material. ub.edu (S)-nicotine can be synthesized in a four-step process that includes the enantiomeric separation of nornicotine (B190312). mdpi.com In this method, racemic nornicotine is resolved using a chiral acid like N-lauroyl-(R)-alanine to form diastereomeric salts. The (S)-nornicotine salt is isolated and then methylated using a procedure like the Eschweiler-Clarke reaction (using formaldehyde and formic acid) to yield (S)-nicotine. mdpi.comacs.org

Furthermore, crystal engineering using enantiopure salt formers like tartaric acid or malic acid has been used to create stable, crystalline nicotinium salts. nsf.govacs.orgacs.org For instance, reacting (S)-nicotine with enantiopure D- or L-malic acid produces distinct crystalline (S)-nicotinium malate (B86768) salts. nsf.gov Similarly, (S)-nicotine forms salts with D-(-)- and L-(+)-tartaric acid, yielding crystalline materials with enhanced stability. acs.orgacs.org X-ray diffraction analysis of these salts confirms their absolute configuration, which is derived from the starting (S)-nicotine. nsf.gov

Table 2: Crystallographic Data for an Exemplary Chiral (S)-Nicotinium Salt: (S)-nicotinium D-malate nsf.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₂₀N₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a/Å | 6.8459(3) |

| b/Å | 10.3542(5) |

| c/Å | 10.5983(5) |

| β/° | 97.469(2) |

| Volume/ų | 744.50(6) |

Data collected at 90K.

Chemical Reactivity and Derivatization

The chemical behavior of nicotine and its quaternary salts is dominated by the nucleophilicity of the nitrogen atoms and the ability of the resulting salts to act as building blocks for more complex structures like ionic liquids.

Nicotine contains two nucleophilic nitrogen atoms: the pyridine nitrogen and the pyrrolidine nitrogen. The pyridine nitrogen is generally considered the more nucleophilic and basic center. ucc.ieucc.ie This has been quantified by studying the reaction rates of nicotine with reference electrophiles like benzhydrylium ions, where the pyridine nitrogen was identified as the site of both kinetic and thermodynamic attack. ucc.ieucc.ie

Quantum chemical calculations and Molecular Electrostatic Potential (MEP) maps confirm that the pyridine nitrogen region is more electron-rich and thus the favored site for electrophilic attack. nih.gov The introduction of the pyrid-3-yl moiety at the 2-position of the pyrrolidine ring decreases the Lewis basicity of the pyrrolidine nitrogen by about 24 kJ/mol. ucc.ie In its quaternary form, such as this compound, the positive charge on the nitrogen atom significantly alters its reactivity, making the adjacent carbons susceptible to nucleophilic attack, although this reactivity is less commonly exploited than the initial nucleophilicity of the parent nicotine molecule.

Nicotinium salts are precursors for the synthesis of ionic liquids (ILs), which are salts with melting points below 100°C. mdpi.com These materials are explored as green and recyclable catalysts and solvents. yu.edu.joresearchgate.net Nicotine-based ILs can be synthesized by reacting nicotine with various acids or alkylating agents. yu.edu.joresearchgate.net For example, reacting nicotine with sulfuric acid produces nicotinium sulfate, a protic ionic liquid. researchgate.netresearchgate.net

Task-specific ionic liquids can be created where the nicotinium cation provides a structural scaffold. yu.edu.jo There are theoretically three types of ionic liquids derivable from nicotine: two different monocations (alkylation at either the pyridine or pyrrolidine nitrogen) and one dication. yu.edu.jo New surface-active ionic liquids (SAILs) have been synthesized by functionalizing nicotine with ester groups and long alkyl chains, creating compounds like [CₙENic][Br] (where n=8, 10, 12). nih.govresearchgate.net These nicotinium-based SAILs exhibit self-assembly in aqueous solutions and have lower critical micelle concentrations than many conventional surfactants. nih.govresearchgate.net The formation of stable crystalline salts with various organic acids like orotic acid, gentisic acid, and tartaric acid also represents a key derivatization strategy, often aimed at improving the physical properties and stability of nicotine. acs.orgrsc.orgnih.gov

Spectroscopic and Structural Elucidation in S 1 Methylnicotinium Iodide Research

Crystallographic Analysis of Nicotinium Salts

X-ray crystallography has been instrumental in determining the three-dimensional structures of various nicotinium salts, revealing key details about their formation and solid-state organization. mdpi.comnsf.gov

Proton-Transfer Mechanisms in Salt Formation

The formation of nicotinium salts from nicotine (B1678760) and an acid involves a proton transfer, a fundamental acid-base reaction. The widely applied ΔpKa rule serves as a guideline for predicting whether a salt or a co-crystal will form. rsc.org Generally, a ΔpKa (pKa of the base - pKa of the acid) greater than 4 is expected to result in salt formation through proton transfer. rsc.org

In the case of nicotine, which has two potential protonation sites—the pyrrolidine (B122466) nitrogen (pKa ≈ 8.02) and the pyridyl nitrogen (pKa ≈ 3.12)—the proton transfer typically occurs at the more basic pyrrolidine nitrogen. mdpi.com For instance, the reaction of (S)-nicotine with gentisic acid (pKa1 = 2.53) results in the formation of (S)-nicotinium gentisate. mdpi.com The significant ΔpKa of 5.49 between the pyrrolidine nitrogen and gentisic acid strongly favors proton transfer, which is confirmed by crystallographic data showing the transferred proton near the pyrrolidine nitrogen. mdpi.com

Theoretical studies have further illuminated the proton-transfer process. Investigations into the tautomerization of protonated nicotine in an aqueous environment show that water molecules play a crucial role by forming bridges between the two nitrogen atoms, facilitating the proton transfer. nih.gov While the energy barrier for this transfer can be significant, the presence of a few water molecules can lower it, although the process remains a relatively infrequent event. nih.gov The mechanism often involves a "proton shuttle," where a weak base like water facilitates the movement of the proton. masterorganicchemistry.com

Hydrogen Bonding Networks and Supramolecular Assemblies

A common motif observed in several nicotinium salts is a distinct intermolecular hydrogen bond between the carboxylate group of the acid and the protonated pyrrolidinium (B1226570) nitrogen of the nicotinium cation. mdpi.comnsf.gov For example, in (S)-nicotinium gentisate, this interaction results in a hydrogen bond distance of 2.6775(13) Å. mdpi.com Similarly, in (S)-nicotinium malate (B86768) salts, this interaction is observed with distances of 2.7055(11) Å and 2.6863(18) Å in different polymorphic forms. nsf.gov

The chiral nature of (S)-nicotinium can also be exploited in supramolecular chemistry. It has been used as a chiral cation to induce enantiomeric enrichment in racemic mixtures of dinuclear triple-stranded helicates and to resolve chiral, tetrahedral M4L6 metal-ligand hosts. acs.orgacs.org This demonstrates the potential for (S)-1-Methylnicotinium Iodide and related cations in the construction of complex, functional supramolecular architectures. escholarship.orgrsc.org

NMR Spectroscopy in Characterization and Degradation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound and for monitoring its degradation. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. bhu.ac.in

For the characterization of N-methylated nicotinium derivatives, NMR spectroscopy, particularly ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous determination of the site of methylation. ucc.ie A significant upfield shift of approximately -100 ppm in the ¹⁵N NMR chemical shift is characteristic of N-alkylation of aromatic nitrogen heterocycles. ucc.ie This technique is crucial for distinguishing between isomers such as N'-methylnicotinium iodide and N-methylnicotinium iodide, which can be formed simultaneously during the alkylation of nicotine. researchgate.net

In degradation studies, NMR is used to identify and quantify the parent compound and its degradation products. nih.govresearchgate.net The technique's ability to analyze complex mixtures without the need for extensive separation makes it highly valuable. hebmu.edu.cn For instance, the oxidative degradation of similar compounds has been monitored using ¹H and ¹³C NMR, which allows for the identification of products like formamide (B127407) and other amides resulting from chain scission and dehydration reactions. researchgate.net While NMR is powerful for structural elucidation, its application in degradation studies can be challenged by the need for higher concentrations compared to mass spectrometry and by potential signal overlapping in complex mixtures. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental studies by providing insights into the electronic structure, reactivity, and biological interactions of this compound and its analogs.

Quantum Chemical Calculations of Lewis Basicity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of nicotine and its derivatives. nih.govnih.gov These calculations have been pivotal in understanding the nucleophilic reactivity of nicotine. researchgate.net Studies have shown that the introduction of a pyrid-3-yl group into the 2-position of N-methylpyrrolidine (forming nicotine) reduces the Lewis basicity of the pyrrolidine ring nitrogen. ucc.ieresearchgate.net This deactivation is a key factor in the chemical reactivity of nicotine. ucc.ie

By correlating experimental data with quantum chemically calculated properties, such as methyl anion affinities, it is possible to establish scales of Lewis basicity for various compounds, including nicotinium derivatives. acs.org These calculations help to resolve apparent contradictions in reactivity by considering factors like intrinsic reaction barriers. researchgate.net

Predictive Models for Receptor Affinity

Molecular modeling techniques are employed to develop predictive models for the binding affinity of nicotinium compounds to their biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models are generated to correlate the structural features of these molecules with their biological activity. tandfonline.comresearchgate.net

For a series of N-n-alkylnicotinium salts, artificial neural networks have been used to model their binding affinity at the α4β2 nAChR subtype. nih.govtandfonline.com These models have shown that the affinity varies parabolically with the length of the N-n-alkyl chain. nih.gov Such predictive models are valuable for the in silico screening of virtual compounds, allowing for the identification of structures with potentially high affinity before their synthesis and experimental testing. nih.govtandfonline.com Furthermore, competitive docking models have been developed to predict the binding of various compounds to the human α7 nAChR, which can be useful for screening and prioritizing compounds for further investigation. oncotarget.com

Pharmacological and Biological Research on S 1 Methylnicotinium Iodide

Impact on Neurotransmission

The antagonist activity of (S)-1-Methylnicotinium iodide and its analogs at nAChRs directly impacts neurotransmitter systems that are modulated by acetylcholine (B1216132). A primary area of research has been its effect on the dopamine (B1211576) system, which is heavily implicated in the rewarding effects of nicotine (B1678760). ashdin.com

A significant finding is that N-methylnicotinium analogs can inhibit the release of dopamine (DA) evoked by nicotine. nih.gov This action is particularly relevant in the striatum, a key brain region in the reward pathway. nih.gov The rewarding effects of nicotine are mediated, in part, by the release of dopamine, and antagonists that block this process are of scientific interest. nih.gov

Studies using rat striatal slices have shown that N-n-alkylnicotinium analogs potently inhibit S(-)-nicotine-evoked dopamine overflow. nih.gov For example, N-n-octylnicotinium iodide (NONI) was found to be a competitive antagonist at the nAChR subtype responsible for this dopamine release, with a Ki value of 80.2 nM. nih.gov The potency of this inhibition is dependent on the structure of the analog, as described in the SAR section. nih.govnih.gov This inhibitory action on a key neurotransmitter system highlights the potential of these compounds to modulate central nervous system pathways.

Blood-Brain Barrier Penetration of Nicotinium Analogs

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential effects on the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

Research into the brain uptake of nicotine and its analogs has revealed the significant impact of molecular structure on BBB penetration. Nicotine itself readily crosses the blood-brain barrier. news-medical.netresearchgate.net However, the quaternization of the nitrogen atoms in the nicotine molecule drastically alters its ability to penetrate the BBB.

A key study investigated the effect of N-methyl quaternization of nicotine on its brain uptake. nih.gov In this research, the brain uptake index (BUI) of N-[14C]-methylnicotines was measured in rats. The results demonstrated that while nicotine has a high BUI of 120 ± 3, the N-methylated forms, including (S)-1-Methylnicotinium, had a BUI of 3.0 ± 0.6. This value was not significantly different from that of mannitol, a substance known for its poor BBB penetration, indicating that the quaternization effectively abolishes the compound's ability to cross the blood-brain barrier. nih.gov This is attributed to the permanent positive charge on the quaternary nitrogen, which significantly reduces the lipid solubility of the molecule, a key factor for passive diffusion across the BBB. mdpi.com

While some nicotine metabolites, such as cotinine (B1669453) and nornicotine (B190312), can cross the blood-brain barrier, the permanently charged nature of quaternary ammonium (B1175870) compounds like this compound severely restricts their entry into the CNS under normal physiological conditions. pharmgkb.org

Table 1: Brain Uptake Index (BUI) of Nicotine and its Analogs

| Compound | Brain Uptake Index (BUI) (%) | Reference |

|---|---|---|

| [pyrrolidine-2-14C]nicotine | 120 ± 3 | nih.gov |

| N-[14C]-methylnicotines | 3.0 ± 0.6 | nih.gov |

| [14C]mannitol (control) | 2.6 ± 0.6 | nih.gov |

Antinociceptive Activity

This compound has been shown to exhibit antinociceptive activity, meaning it has the ability to reduce pain. lgcstandards.comcymitquimica.com This effect is believed to be mediated through its interaction with nicotinic acetylcholine receptors (nAChRs). lgcstandards.com Nicotine itself is known to have antinociceptive effects, and research into its derivatives has been spurred by the potential to develop novel analgesic agents. researchgate.net

The antinociceptive properties of quaternary ammonium analogs of nicotine have been a subject of interest in pharmacological research. nih.govuky.edu While the central nervous system is a key site for pain modulation, peripherally acting analgesics also play a crucial role. Given the limited ability of this compound to cross the blood-brain barrier, its antinociceptive effects are likely mediated by peripheral nAChRs.

Studies on related quaternary ammonium compounds have shown that they can exert antinociceptive effects. For instance, some quaternary derivatives of nicotine have demonstrated potent antagonist activity at certain nAChR subtypes. uky.edu The structural modifications, including the quaternization of the nitrogen, can lead to compounds with distinct pharmacological profiles compared to the parent molecule, nicotine.

Role as a Nicotine Metabolite in Biological Systems

This compound is recognized as a metabolite of nicotine. lgcstandards.comscbt.comcymitquimica.com When nicotine enters the body, it is extensively metabolized, primarily in the liver by the cytochrome P450 enzyme system, into a variety of compounds. news-medical.net While cotinine is the major metabolite, several other minor metabolites are also formed, including nornicotine, nicotine N'-oxide, and N-methylated species like the N-methylnicotinium ion. news-medical.nethmdb.ca

The formation of (S)-1-Methylnicotinium involves the methylation of the pyridino nitrogen of the nicotine molecule. This metabolic pathway results in a quaternary ammonium ion, which has a permanent positive charge. nih.gov This characteristic significantly influences its biological disposition, particularly its inability to readily cross cell membranes, including the blood-brain barrier. nih.gov

The presence of nicotine metabolites can be detected in various biological fluids and tissues. While the parent compound, nicotine, and its primary metabolite, cotinine, are often the focus of study due to their psychoactive and pharmacological effects, the role of other metabolites continues to be an area of investigation. pharmgkb.org The formation of charged metabolites like (S)-1-Methylnicotinium is a pathway for the detoxification and elimination of nicotine from the body.

Advanced Applications and Future Directions in S 1 Methylnicotinium Iodide Research

Medicinal Chemistry and Therapeutic Potential

The unique structure of (S)-1-Methylnicotinium iodide has positioned it as a valuable subject of investigation in the quest for novel treatments for a range of health conditions.

Neurological Disorders Research

Research into this compound has shown its relevance in the study of neurological disorders. The two major nicotinic acetylcholine (B1216132) receptors (nAChRs) in the brain, α4β2 and α7, are implicated in conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.gov Studies have utilized this compound and its analogs to probe the binding interactions at these receptors. nih.gov For instance, a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), which included the synthesis of this compound, revealed significant differences in how these modified molecules interact with α7 and α4β2 nAChRs. nih.gov Such research is crucial for the development of selective nicotinic agonists and allosteric modulators that could offer therapeutic benefits for cognitive deficits associated with neurodegenerative diseases. nih.gov

Furthermore, the compound has been used in the development of biosensors to study the pharmacokinetics of nicotinic drugs within specific cellular compartments like the endoplasmic reticulum. rupress.org Understanding how nicotinic compounds, including this compound, behave at a subcellular level provides valuable insights into the mechanisms underlying neurological function and dysfunction. rupress.org

Development of Pharmacotherapeutic Agents

The development of new pharmacotherapeutic agents is a key area of focus for this compound research. Its structural relationship to nicotine has made it and its derivatives interesting candidates for smoking cessation therapies. nih.gov Research has explored how modifications to the nicotine structure, such as the quaternization of the nitrogen to form this compound, affect its interaction with nAChRs that mediate the rewarding effects of nicotine. nih.gov

Specifically, analogs of this compound have been synthesized and evaluated for their antagonist activity at nAChR subtypes involved in nicotine-evoked dopamine (B1211576) release. nih.gov The goal is to identify compounds that can block the reinforcing properties of nicotine without causing significant side effects. nih.gov This line of inquiry has led to the identification of potent and selective antagonists that show promise as lead compounds for new smoking cessation drugs. nih.gov

| Research Area | Key Findings | Implication |

| Neurological Disorders | This compound and its analogs exhibit differential binding to α4β2 and α7 nAChRs. nih.gov | Potential for developing selective drugs for Alzheimer's, Parkinson's, and schizophrenia. nih.gov |

| Pharmacotherapeutic Agents | Analogs of this compound can act as antagonists at nAChRs mediating nicotine-evoked dopamine release. nih.gov | Promising lead compounds for the development of novel smoking cessation therapies. nih.gov |

| Drug Delivery | Certain nicotinium analogs can interact with the blood-brain barrier choline (B1196258) transporter. | Potential for designing drug delivery systems to the central nervous system. |

Drug Stability and Formulation in Pharmaceutical Sciences

The stability and formulation of drug candidates are critical aspects of pharmaceutical development. While specific studies focusing solely on the formulation of this compound are not extensively detailed in the provided context, the principles of formulating iodide-containing compounds are relevant. For instance, studies on potassium iodide tablet formulation highlight the importance of using appropriate excipients and manufacturing methods, like direct compression, to ensure desired physical qualities such as dissolution, hardness, and disintegration. researchgate.net The stability of such formulations, particularly their photo-stability, is a key consideration. researchgate.net These general principles would apply to the development of a stable and effective pharmaceutical dosage form of this compound.

Synthetic Organic Chemistry Applications

Beyond its medicinal potential, this compound serves as a valuable entity in the field of synthetic organic chemistry, offering pathways to complex and stereochemically defined molecules.

As a Building Block in Complex Molecule Synthesis

The structure of this compound makes it a useful starting material or intermediate in the synthesis of more complex molecules. For example, it is recognized as a nicotine metabolite and impurity, and its synthesis is relevant in the context of preparing and characterizing nicotine-related compounds. scbt.com The Menschutkin reaction, a fundamental process in organic chemistry involving the alkylation of amines, has been applied to nicotine to produce this compound and its isomers. clockss.org This reaction provides a basis for understanding the chemical reactivity of nicotine and for creating a variety of its derivatives. clockss.org

Stereoselective Synthesis and Chiral Analogs

The inherent chirality of this compound, with its defined (S)-configuration at the 2'-position of the pyrrolidine (B122466) ring, makes it a significant subject in the field of stereoselective synthesis. nih.gov The synthesis of enantiopure this compound is crucial for studying its specific interactions with biological targets, as different stereoisomers can have vastly different pharmacological activities. nih.govescholarship.org

Research has focused on the preparation of various chiral nicotine analogs, including those derived from this compound, to investigate the stereochemical requirements for binding to nAChRs. nih.gov These studies often involve advanced chromatographic techniques to separate and identify individual enantiomers. nih.gov The ability to synthesize and study specific chiral analogs of this compound is essential for a detailed understanding of its structure-activity relationships and for the rational design of new chiral drugs.

| Application | Description | Significance |

| Complex Molecule Synthesis | Utilized as a starting material or intermediate in the synthesis of nicotine derivatives and other complex organic molecules. | Enables the creation of a diverse range of compounds for further study and application. clockss.org |

| Stereoselective Synthesis | The defined stereochemistry of this compound is crucial for studying its specific biological interactions. nih.gov | Allows for the investigation of structure-activity relationships and the design of stereochemically pure drugs. nih.gov |

Research in Tobacco and Vaping Chemistry

The direct analysis of this compound in tobacco smoke or the aerosols from electronic cigarettes is not extensively documented in current literature. However, its relevance to this field is significant due to its nature as a nicotine metabolite. scbt.com Nicotine, the primary psychoactive component in tobacco products, undergoes extensive metabolism in the body, leading to a variety of derivatives. researchgate.net this compound is one such metabolite, formed through the methylation of the pyridine (B92270) nitrogen of the nicotine molecule.

Given that this compound is a known metabolite, its potential formation within tobacco products or during the vaping process remains a plausible area for future research. Currently, its primary role in this context is as a reference standard in analytical chemistry and in toxicological studies that aim to characterize the full spectrum of nicotine-related compounds. For instance, research into nicotinic receptor antagonists has utilized N-alkylnicotinium analogs to investigate the mechanisms of nicotine addiction, highlighting the importance of such derivatives in understanding nicotine's effects. nih.gov

| Research Area | Relevance of this compound | Key Findings/Implications |

|---|---|---|

| Nicotine Metabolism | Known metabolite of nicotine. scbt.com | Understanding its formation and fate is part of characterizing the complete metabolic profile of nicotine. researchgate.net |

| Tobacco and E-cigarette Constituent Analysis | Potential, but not widely reported, component of smoke/aerosol. | The complex chemical matrix of tobacco smoke and e-cigarette aerosol presents analytical challenges; its presence may be at trace levels or yet to be specifically investigated. nih.gov |

| Pharmacological Research | Used as a research tool and part of the broader family of nicotinic compounds studied for receptor interactions. nih.gov | Derivatives of nicotine are essential for probing the structure and function of nicotinic receptors. nih.gov |

Emerging Research Areas and Unexplored Properties

Beyond its direct connection to nicotine metabolism, this compound is finding applications in sophisticated areas of chemistry, particularly in the realm of supramolecular chemistry. This field focuses on the non-covalent interactions between molecules to form larger, organized structures. kdpublications.in

One of the notable emerging applications of this compound is its use as a chiral resolving agent and a guest molecule in host-guest chemistry. Due to its defined stereochemistry, it can be used to induce or probe chirality in larger supramolecular systems. For example, research has demonstrated its use in the resolution of enantiomers of complex, cage-like molecules. escholarship.orgosti.gov In these studies, the chiral nature of this compound allows for the preferential crystallization of one enantiomer of the host molecule over the other, enabling their separation. osti.gov

Furthermore, its ability to be encapsulated within the cavities of macrocyclic host molecules, such as calixarenes, is an active area of investigation. mdpi.com The complexation of this compound within these hosts can be monitored by techniques like NMR spectroscopy, providing insights into the nature of non-covalent interactions and the principles of molecular recognition. mdpi.com Studies have shown that the complexation of this compound with specifically designed chiral calixarenes can exhibit a degree of enantioselective recognition. mdpi.com

The unexplored properties of this compound largely pertain to its detailed biological activity beyond its general classification as a parasympathomimetic stimulant. While its role as a nicotine metabolite is established, a comprehensive understanding of its specific interactions with various biological systems, its potential for long-term effects, and its full toxicological profile are areas that warrant further investigation. Its utility as a pharmacological probe, particularly for studying the transport and localization of quaternary ammonium (B1175870) compounds in biological systems, also represents a promising avenue for future research.

| Field of Research | Specific Application | Significance |

|---|---|---|

| Supramolecular Chemistry | Chiral resolving agent for enantiomeric host molecules. escholarship.orgosti.gov | Enables the separation of complex chiral molecules, which is crucial for the development of stereospecific catalysts and materials. escholarship.orgosti.gov |

| Host-Guest Chemistry | Chiral guest for complexation with macrocyclic hosts like calixarenes. mdpi.com | Provides a model system for studying enantioselective molecular recognition and the fundamental principles of non-covalent interactions. mdpi.com |

| Pharmacology and Toxicology | Potential as a pharmacological probe for studying quaternary ammonium compound transport. | Further research is needed to fully characterize its specific biological activities and toxicological profile. |

Q & A

Q. What are the optimal reaction conditions for synthesizing (S)-1-Methylnicotinium Iodide with high enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric purity, focus on chiral resolution techniques or asymmetric synthesis. Key variables include solvent polarity (e.g., acetonitrile or ethanol), temperature control (0–25°C), and catalysts like chiral amines. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. For reproducibility, document all parameters (molar ratios, stirring time) and validate purity via polarimetry or chiral HPLC .

- Example Data Table :

| Solvent | Temp (°C) | Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Ethanol | 25 | L-Proline | 24 | 78 | 92 |

| Acetonitrile | 0 | None | 48 | 65 | 85 |

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm molecular structure, focusing on methyl group shifts (~3.0–3.5 ppm) and aromatic protons. X-ray diffraction (XRD) can resolve crystal packing and iodide ion interactions. Mass spectrometry (ESI-MS) verifies molecular ion peaks ([M] at m/z 154 for nicotinium; iodide counterion confirmed via ion chromatography). Cross-reference observed data with computational simulations (e.g., DFT for NMR predictions) .

Q. How should researchers assess the chemical stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light (UV-vis irradiation), humidity (75% RH), and elevated temperatures (40°C) over 4–12 weeks. Monitor degradation via HPLC for byproduct formation and quantify iodide release using ion-selective electrodes. For long-term stability, store in amber vials at -20°C under inert gas (e.g., argon) .

- Example Data Table :

| Condition | Time (weeks) | Degradation (%) | Iodide Release (ppm) |

|---|---|---|---|

| 40°C, dark | 4 | 5.2 | 12.3 |

| 25°C, 75% RH | 12 | 18.7 | 45.6 |

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map reaction pathways, focusing on nucleophilic substitution at the methyl group or iodide dissociation. Validate predictions using kinetic studies (e.g., Arrhenius plots) and compare computed activation energies with experimental results. Use molecular dynamics (MD) simulations to model solvent effects on reaction rates .

Q. What strategies are recommended for resolving contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., synthesis protocols, purity thresholds). Replicate conflicting studies under standardized conditions, using high-purity reagents and calibrated instruments (e.g., NIST-traceable thermometers). Apply meta-analysis to quantify uncertainty in properties like solubility or melting point .

Q. What advanced analytical techniques can elucidate the degradation pathways of this compound in aqueous environments?

- Methodological Answer : Employ hyphenated techniques such as LC-MS/MS to identify degradation products. Use isotopic labeling (-methyl or ) to track bond cleavage mechanisms. For kinetic analysis, combine stopped-flow spectroscopy with quantum mechanical calculations to model hydrolysis rates. Surface-enhanced Raman spectroscopy (SERS) can probe interfacial interactions in colloidal systems .

Guidelines for Data Presentation

- Tables : Include raw and processed data in appendices, with critical results summarized in the main text. Use ACS formatting for units and symbols (e.g., °C, ppm) .

- Figures : Label XRD peaks with Miller indices and NMR spectra with δ-values. Ensure chromatograms display baseline resolution for degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.